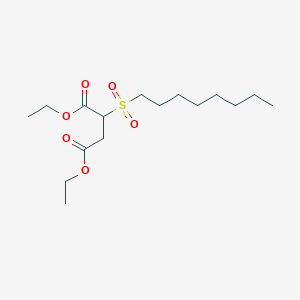
Diethyl 2-(octane-1-sulfonyl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(octane-1-sulfonyl)butanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfonyl group attached to an octane chain and a butanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(octane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The sulfonation step can be integrated into the production line to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(octane-1-sulfonyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-(octane-1-sulfonyl)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl 2-(octane-1-sulfonyl)butanedioate involves its interaction with molecular targets through its sulfonyl and ester groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound may also participate in metabolic pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl butanedioate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Octane-1-sulfonic acid: Contains the sulfonyl group but lacks the ester functionality, limiting its applications in esterification reactions
Uniqueness
Diethyl 2-(octane-1-sulfonyl)butanedioate is unique due to the combination of the sulfonyl group and the ester functionality. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Propiedades
Número CAS |
60713-25-9 |
|---|---|
Fórmula molecular |
C16H30O6S |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
diethyl 2-octylsulfonylbutanedioate |
InChI |
InChI=1S/C16H30O6S/c1-4-7-8-9-10-11-12-23(19,20)14(16(18)22-6-3)13-15(17)21-5-2/h14H,4-13H2,1-3H3 |
Clave InChI |
POMOHNAADQWSTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)C(CC(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


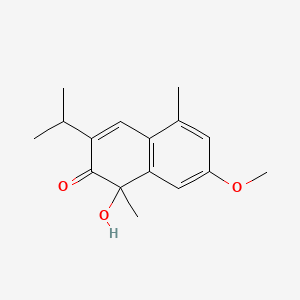



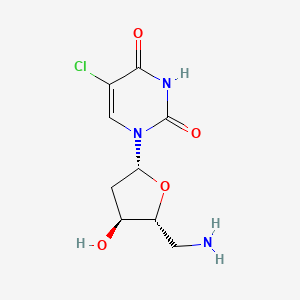
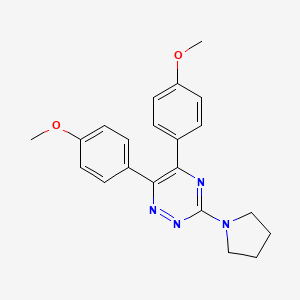
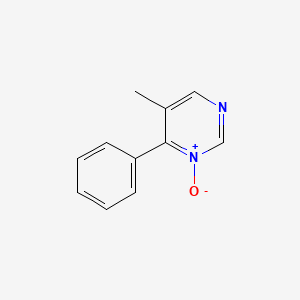
![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)

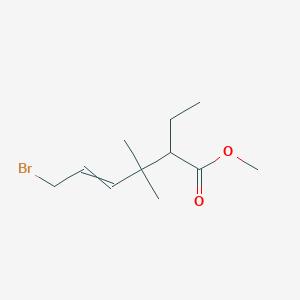
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)
![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
